Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate (MTPC) is an organic compound with a broad range of applications in the chemical, pharmaceutical, and biotechnology industries. MTPC has been studied extensively in recent years due to its unique properties, which make it an ideal candidate for a variety of applications.
Scientific Research Applications
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research. It has been used as a reagent to synthesize a variety of compounds, including fluorinated polymers, small molecules, and peptides. This compound has also been used as a catalyst in organic synthesis, as a ligand for metal complexes, and as a fluorescent probe for biological imaging. In addition, this compound has been used in the study of enzyme-catalyzed reactions and as a substrate for studying the kinetics of drug-receptor interactions.
Mechanism of Action
The mechanism of action of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate is not fully understood. It is believed that this compound acts as a catalyst for a variety of reactions, including the formation of covalent bonds between molecules. It is also believed that this compound may act as an inhibitor of certain enzymes, thus preventing their activity. Furthermore, this compound may interact with proteins and other molecules to form complexes, which can then be used for a variety of purposes, such as drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. Furthermore, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. In addition, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
Advantages and Limitations for Lab Experiments
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. Furthermore, it is relatively inexpensive and can be purchased commercially. However, this compound is not soluble in water and must be dissolved in an organic solvent before use. Additionally, this compound is not very soluble in many organic solvents, making it difficult to use in certain experiments.
Future Directions
There are many potential future directions for Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate research. One potential application is in the development of new drugs and drug delivery systems. This compound could be used as a ligand to bind to drug molecules, allowing them to be targeted to specific tissues or organs. Additionally, this compound could be used as a fluorescent probe for imaging applications, such as in drug discovery and development. Finally, this compound could be used to study the kinetics of drug-receptor interactions, which could lead to the development of more effective drugs.
Synthesis Methods
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate can be synthesized in a two-step process, starting from commercially available 3,5-bis(trifluoromethyl)phenol. In the first step, the phenol is reacted with anhydrous potassium carbonate in acetonitrile to form the potassium salt of 3,5-bis(trifluoromethyl)phenyl acetate. In the second step, the potassium salt is reacted with 5-methoxy-1,3-oxazole-4-carboxylic acid in acetonitrile to form this compound. The reaction is carried out under an inert atmosphere and is typically completed in a few hours.
properties
IUPAC Name |
methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO4/c1-23-11(22)9-12(24-2)25-10(21-9)6-3-7(13(15,16)17)5-8(4-6)14(18,19)20/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANRQWGJPCNKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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